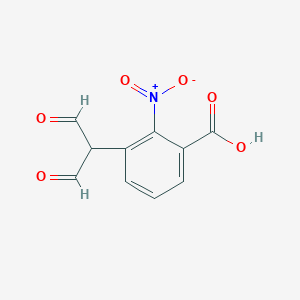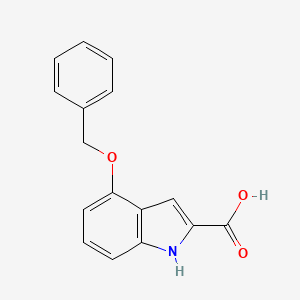
1-(2-Dimethylaminoethyl)piperazine
Vue d'ensemble
Description
1-(2-Dimethylaminoethyl)piperazine, also known as N,N-Dimethyl-2-piperazin-1-ylethanamine, is a chemical compound with the molecular formula C8H19N3 . It has a molecular weight of 157.26 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The IUPAC name of 1-(2-Dimethylaminoethyl)piperazine is N,N-dimethyl-2-piperazin-1-ylethanamine . The InChI representation is InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 . The Canonical SMILES representation is CN©CCN1CCNCC1 .Applications De Recherche Scientifique
Pharmacology
1-(2-Dimethylaminoethyl)piperazine: plays a significant role in the development of antimicrobial polymers. These polymers are crucial in combating microbial infections in various sectors, including biomedical devices, healthcare products, water purification systems, and food packaging . The compound’s incorporation into polymers enhances their ability to fight pathogenic microbes, thereby reducing infection rates and improving public health outcomes.
Material Science
In material science, 1-(2-Dimethylaminoethyl)piperazine is utilized as a building block for creating novel materials. Its properties contribute to the development of compounds with specific characteristics, such as improved durability or enhanced conductivity . This versatility makes it a valuable component in the synthesis of advanced materials for various industrial applications.
Chemical Synthesis
The compound is instrumental in the synthesis of piperazine derivatives, which are prevalent in a wide range of biological and pharmaceutical activities. Recent methods for synthesizing these derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts and the Ugi reaction, among others . These synthetic routes open up possibilities for creating new drugs and chemicals with diverse applications.
Analytical Chemistry
1-(2-Dimethylaminoethyl)piperazine: is used in analytical chemistry for the quantitative determination of components in complex mixtures. Its precise detection and measurement are essential for monitoring the quality and composition of pharmaceuticals and other chemical products .
Life Sciences
In life sciences, 1-(2-Dimethylaminoethyl)piperazine is a heterocyclic organic compound that significantly impacts pharmaceutical research. It is involved in the study of drug interactions, pharmacodynamics, and pharmacokinetics, contributing to the development of new medications.
Environmental Science
This compound is also relevant in environmental science, where it may be used to develop methods for detecting and neutralizing pollutants. Its chemical properties can be harnessed to create sensors or neutralizing agents that help in maintaining ecological balance .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-(2-Dimethylaminoethyl)piperazine is the GABA (γ-aminobutyric acid) receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .
Mode of Action
1-(2-Dimethylaminoethyl)piperazine acts as an agonist at the GABA receptor . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the organism .
Biochemical Pathways
The action of 1-(2-Dimethylaminoethyl)piperazine on the GABA receptor affects the biochemical pathway of neurotransmission . By causing hyperpolarization of nerve endings, it disrupts the normal function of the nervous system
Pharmacokinetics
It is known that upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound, but more research is needed to fully understand these effects.
Result of Action
The molecular and cellular effects of 1-(2-Dimethylaminoethyl)piperazine’s action primarily involve the disruption of normal neurotransmission . By causing flaccid paralysis, the compound can have a significant impact on the organism’s ability to function normally .
Action Environment
The action, efficacy, and stability of 1-(2-Dimethylaminoethyl)piperazine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its ability to bind to the GABA receptor . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its effects . .
Propriétés
IUPAC Name |
N,N-dimethyl-2-piperazin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10(2)7-8-11-5-3-9-4-6-11/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371219 | |
| Record name | 1-(2-dimethylaminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Dimethylaminoethyl)piperazine | |
CAS RN |
3644-18-6 | |
| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-dimethylaminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(Dimethylamino)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















